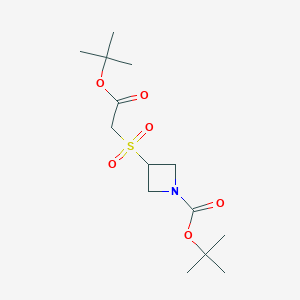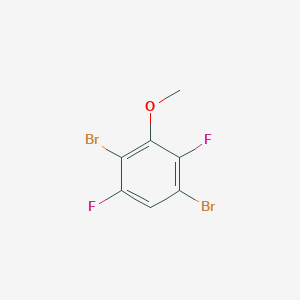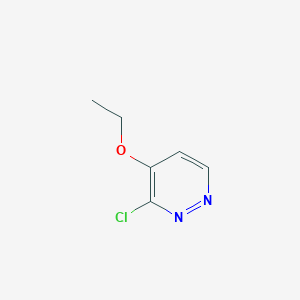![molecular formula C6H4N4 B13093195 Pyrimido[4,5-D]pyrimidine CAS No. 254-64-8](/img/structure/B13093195.png)
Pyrimido[4,5-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and its potential applications in medicinal chemistry. This bicyclic compound consists of fused pyrimidine rings, making it an isomer of pteridines, which are integral components of nucleic and folic acids. The unique structure of this compound allows it to exhibit a variety of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Two primary synthetic routes are commonly employed to prepare pyrimido[4,5-D]pyrimidine derivatives:
-
Acylation and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Acylation followed by cyclization using ammonium acetate (NH4OAc).
- Products: Pyrimido[4,5-D]pyrimidines with various substituents (alkyl, aryl, hetaryl) at positions 2 and 7 .
-
Reductive Amination and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3).
- Products: 6-alkyl-3,4-dihydropyrimido[4,5-D]pyrimidines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the above synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives using reducing agents.
Substitution: Introduction of different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s biological activity and chemical stability .
Aplicaciones Científicas De Investigación
Pyrimido[4,5-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases (e.g., RAF kinase, P38 protein kinase).
Molecular Targets: Binds to nucleic acids, disrupting their function and leading to antiproliferative effects.
Pathways: Modulates signaling pathways involved in cell growth, inflammation, and apoptosis.
Comparación Con Compuestos Similares
Pyrimido[4,5-D]pyrimidine is compared with other similar compounds, such as pyrimido[5,4-D]pyrimidine and purines:
Pyrimido[5,4-D]pyrimidine: Another isomer with similar biological activities but different structural properties.
Purines: Naturally occurring compounds with a similar bicyclic structure, essential for DNA and RNA synthesis.
Uniqueness: this compound’s unique structural features and diverse biological activities make it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
254-64-8 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H |
Clave InChI |
QGDYVSSVBYMOJN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


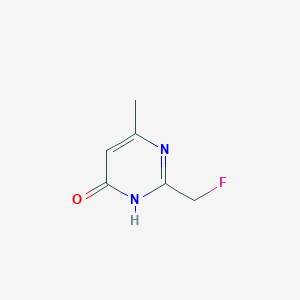
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
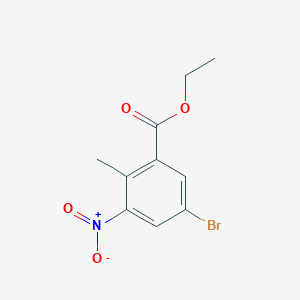
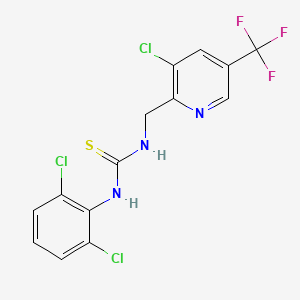
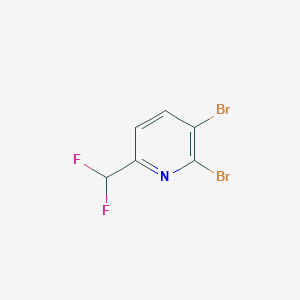
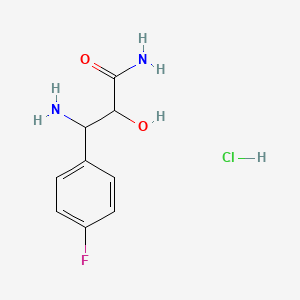

![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
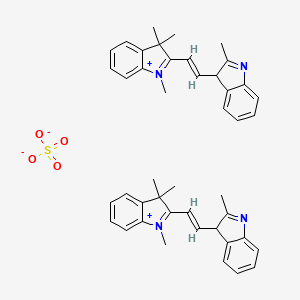
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
